N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide
Description
Properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO2S/c21-20(22,23)16-4-1-15(2-5-16)3-6-18(25)24-14-19(8-10-26-11-9-19)17-7-12-27-13-17/h1-2,4-5,7,12-13H,3,6,8-11,14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNPRXQUIDMOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Oxane Ring Formation: The oxane ring can be formed via a cyclization reaction involving a diol and an appropriate leaving group.
Coupling Reactions: The thiophene and oxane rings are then coupled using a suitable linker, such as a methylene group.
Amidation: The final step involves the formation of the amide bond between the oxane-thiophene intermediate and the trifluoromethyl-substituted phenylpropanoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core : The target compound’s oxane core differentiates it from piperazine/diazepane () or benzothiazine () analogs. Oxane rings may confer improved solubility compared to purely aromatic systems .
- Trifluoromethylphenyl Group : This substituent is conserved in compounds targeting CNS receptors (e.g., dopamine D3 in ) or enzymes, likely due to its electron-withdrawing properties and metabolic resistance .
Pharmacological and Physicochemical Comparisons
Receptor Affinity and Potency
Key Findings :
- Piperazine/diazepane analogs () demonstrate the importance of nitrogen-rich cores for CNS receptor engagement, a feature absent in the oxane-based target compound.
Physicochemical Properties
*Estimated using fragment-based methods.
Critical Notes:
- The oxane ring may improve aqueous solubility compared to purely aromatic analogs ().
Biological Activity
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 395.5 g/mol. The presence of thiophene and trifluoromethyl groups suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 2320725-89-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may exert effects through:
- Enzyme Inhibition : The compound may inhibit certain enzymes that play roles in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways involved in inflammation and cancer progression.
- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for further exploration in antibiotic development.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound:
- Anticancer Activity : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, which is critical for cancer treatment strategies.
- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting its utility as an antimicrobial agent.
Case Studies
- In Vitro Cancer Study : A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer drug (Study Reference: ).
- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to existing antibiotics (Study Reference: ).
Q & A
Q. What are the key synthetic challenges in preparing N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide, and how can they be methodologically addressed?
The synthesis involves coupling a tetrahydropyran-thiophene scaffold with a trifluoromethylphenyl-propanamide moiety. Key challenges include:
- Steric hindrance : The bulky trifluoromethyl group and tetrahydropyran-thiophene ring may impede coupling reactions. Use of microwave-assisted synthesis or high-pressure conditions can improve reaction efficiency .
- Regioselectivity : Ensuring proper substitution on the thiophene ring (3-position) requires directing groups or catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings .
- Purification : Normal-phase chromatography (e.g., ethyl acetate/methanol gradients) is recommended for isolating the final compound due to polar functional groups .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : Use ¹H and ¹³C NMR to verify the integration of aromatic protons (thiophene, trifluoromethylphenyl) and methylene/methyl groups in the oxane ring .
- HPLC-MS : Employ reverse-phase HPLC with mass spectrometry to confirm molecular weight (e.g., [M+H]⁺ ion) and ensure >98% purity .
- Elemental analysis : Validate empirical formula consistency, particularly for fluorine content (from CF₃ groups) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for specific biological targets?
- Scaffold modification : Replace the oxane ring with other heterocycles (e.g., piperazine) to assess impact on binding affinity. Evidence from similar compounds (e.g., GW6471, a PPARα antagonist) suggests trifluoromethylphenyl groups enhance target engagement .
- Functional group substitutions : Introduce electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring to modulate electronic effects and solubility .
- In vitro assays : Test derivatives against targets like PPARα or dopamine receptors using competitive binding assays (e.g., radioligand displacement) .
Q. What experimental strategies can resolve contradictions in biological activity data across studies?
- Reproducibility checks : Validate assays under standardized conditions (e.g., pH, temperature) to rule out environmental variability. For example, PPARα antagonism studies require controlled ATP levels .
- Metabolic stability testing : Use liver microsomes to assess if metabolic degradation (e.g., oxidation of the thiophene ring) alters observed activity .
- Orthogonal assays : Confirm results using multiple techniques (e.g., Western blot for protein expression alongside functional cAMP assays) .
Q. How can computational methods guide the optimization of physicochemical properties like solubility and logP?
- Molecular docking : Predict interactions with hydrophobic binding pockets (e.g., PPARα ligand-binding domain) to balance logP (target ~3–5) .
- Solubility modeling : Use tools like ACD/Percepta to estimate aqueous solubility and identify substituents (e.g., hydroxyl groups) that improve dissolution without compromising permeability .
- QSAR models : Train models on analogs (e.g., flutamide derivatives) to correlate structural features with pharmacokinetic parameters .
Methodological Considerations for Safety and Stability
Q. What are the recommended protocols for handling and storing this compound to prevent degradation?
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the amide bond or oxidation of the thiophene ring .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact, as similar propanamides exhibit skin/eye irritation (H313/H333 hazard codes) .
- Stability testing : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products .
Q. How can researchers mitigate risks associated with the trifluoromethyl group in environmental or toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
